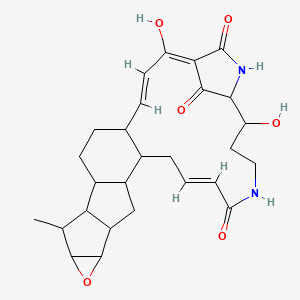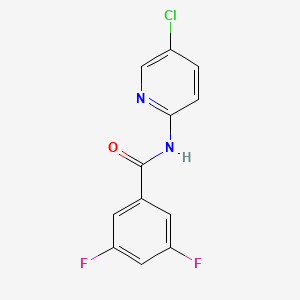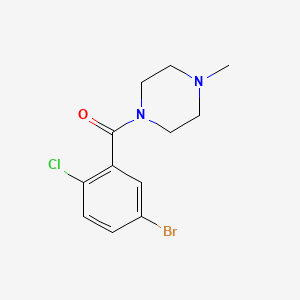
Discodermide
Vue d'ensemble
Description
Discodermide is a new bioactive macrocyclic lactam that was isolated from a Caribbean marine sponge, Discodermia dissoluta . It has been recognized for its antifungal and cytotoxic properties .
Synthesis Analysis
The synthesis of Discodermide involves a series of reactions. The structure-activity relationships analysis of Discodermide has been reported, which includes the syntheses of a series of Discodermide fragments . These fragments are designed to enable the formation of a novel analogue library via late-stage multicomponent reactions .Molecular Structure Analysis
The molecular structure of Discodermide was elucidated through a combination of spectroscopic techniques, particularly NMR spectroscopy . The carbon skeleton displayed by Discodermide is new . Discodermide contains total 74 bond(s); 40 non-H bond(s), 6 multiple bond(s), 6 double bond(s), 1 three-membered ring(s), 3 five-membered ring(s), 2 six-membered ring(s), 1 eight-membered ring(s), 2 nine-membered ring(s), 1 twelve-membered ring(s), 2 secondary amide(s) (aliphatic), 1 ketone(s) (aliphatic), 2 hydroxyl group(s), 1 secondary .Chemical Reactions Analysis
The chemical reactions involving Discodermide are complex and involve various steps. The reactions include the conversion of Discodermide to Discodermide acetate, which confirmed the location of a hydroxyl at C16 in Discodermide .Physical And Chemical Properties Analysis
The physical and chemical properties of Discodermide were determined using NMR spectroscopy, differential scanning calorimetry, and x-ray powder diffraction . The HRFAB mass spectrum indicated a molecular formula of CnH%N2O6 .Applications De Recherche Scientifique
Antifungal Agent
Discodermide has been found to have antifungal properties . It has been shown to inhibit the growth of Candida albicans, a common fungal pathogen .
Cytotoxic Agent
Discodermide has demonstrated cytotoxic activity . It has been found to inhibit in vitro proliferation of P388 murine leukemia cells .
Immunosuppressive Activity
The marine sponge Discodermia dissoluta, from which discodermide is isolated, has been found to have immunosuppressive activity . This suggests that discodermide may also possess this property.
Biological Agent Source
The genus Discodermia has been recognized as a source of several biological agents . Given that discodermide is derived from this genus, it could potentially be used as a source of biological agents for various applications.
Structural Studies
The structure of discodermide was elucidated through a combination of spectroscopic techniques . This makes it a valuable compound for structural studies and for the development of new spectroscopic techniques.
Marine Biomedical Research
Discodermide is derived from the marine sponge Discodermia dissoluta . Its isolation and study contribute to the field of marine biomedical research, which seeks to discover and develop new pharmaceuticals from marine organisms.
Mécanisme D'action
Target of Action
Discodermide, a bioactive compound isolated from the marine sponge Discodermia dissoluta, primarily targets microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
Discodermide interacts with its target, the microtubules, by binding to them in a stoichiometric ratio to tubulin dimers . This interaction stabilizes the microtubules and induces polymerization of purified tubulin in the absence of microtubule-associated proteins . The binding of microtubules by discodermide and taxol (another microtubule-targeting agent) are mutually exclusive, with discodermide binding with higher affinity than taxol . This interaction results in cell cycle arrest at the metaphase-anaphase transition in mitosis, presumably due to its stabilizing effect on microtubules .
Biochemical Pathways
The primary biochemical pathway affected by discodermide is the microtubule dynamics involved in cell division . By binding to and stabilizing microtubules, discodermide interferes with the normal dynamics of microtubule assembly and disassembly, which is crucial for the formation of the mitotic spindle during cell division . This disruption leads to cell cycle arrest and ultimately, cell death .
Pharmacokinetics
It involves understanding how the drug is absorbed and distributed within the body, how it is metabolized into active or inactive forms, and how it is eventually excreted from the body . These properties significantly impact the drug’s bioavailability, efficacy, and potential side effects .
Result of Action
The primary result of discodermide’s action is the inhibition of cell proliferation and the induction of cell cycle arrest . By stabilizing microtubules and disrupting their normal dynamics, discodermide prevents cells from properly forming a mitotic spindle, which is necessary for cell division . This leads to cell cycle arrest at the metaphase-anaphase transition in mitosis . As a result, discodermide exhibits potent antifungal and cytotoxic activities .
Action Environment
The action of discodermide, like many other bioactive compounds, can be influenced by various environmental factors. While specific studies on discodermide are limited, factors such as pH, temperature, and the presence of other molecules can potentially affect the stability, efficacy, and action of the compound . For instance, the storage conditions for discodermide recommend protection from air and light, and suggest refrigeration or freezing, indicating that these factors may influence its stability .
Propriétés
IUPAC Name |
(1Z,3E,19E)-2,25-dihydroxy-10-methyl-12-oxa-22,27-diazahexacyclo[24.2.1.05,17.08,16.09,14.011,13]nonacosa-1,3,19-triene-21,28,29-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O6/c1-12-21-15-7-5-13-6-8-18(30)22-24(33)23(29-27(22)34)19(31)9-10-28-20(32)4-2-3-14(13)16(15)11-17(21)26-25(12)35-26/h2,4,6,8,12-17,19,21,23,25-26,30-31H,3,5,7,9-11H2,1H3,(H,28,32)(H,29,34)/b4-2+,8-6+,22-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGYABSXIBFKHP-HJOPEIERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3CCC4C=CC(=C5C(=O)C(C(CCNC(=O)C=CCC4C3CC2C6C1O6)O)NC5=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C2C3CCC4/C=C/C(=C/5\C(=O)C(C(CCNC(=O)/C=C/CC4C3CC2C6C1O6)O)NC5=O)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Discodermide | |
CAS RN |
134458-00-7 | |
| Record name | Discodermide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134458007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the core structural feature shared by Discodermide and Aburatubolactam A?
A1: Both Discodermide and Aburatubolactam A belong to a class of natural products called "tetramic acid-containing macrolactams". [] This means they both possess a large ring structure (macrolactam) incorporating a tetramic acid moiety.
Q2: The synthesis of Aburatubolactam A involved a novel approach to constructing the complex carbocyclic core. Could similar strategies be applied to synthesize Discodermide?
A2: Potentially, yes. The abstract on a synthetic approach to 5/5/6-polycyclic tetramate macrolactams [] suggests that similar synthetic strategies, particularly those involving ring-opening and ring-closing metathesis reactions, could be adapted for the synthesis of Discodermide. Given that Discodermide also possesses a complex polycyclic structure, exploring similar tandem metathesis reactions could be valuable in developing efficient synthetic routes.
Q3: What are the potential applications of understanding the structure-activity relationship (SAR) of Discodermide?
A3: Discodermide is known for its potent biological activity. Understanding how modifications to its structure affect its activity, potency, and selectivity [] is crucial for developing analogs with improved pharmacological properties. This knowledge can be applied to design new drug candidates with enhanced efficacy and reduced toxicity for various therapeutic applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(3,5-Difluorobenzoyl)-1-piperazinyl]ethanol](/img/structure/B1179992.png)
![N-benzyl-2-chloro-5-[(2-ethoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B1179997.png)


![(2-chloro-6-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/no-structure.png)